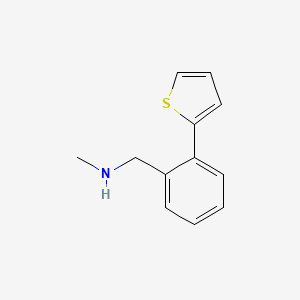

N-methyl-1-(2-thiophen-2-ylphenyl)methanamine

Vue d'ensemble

Description

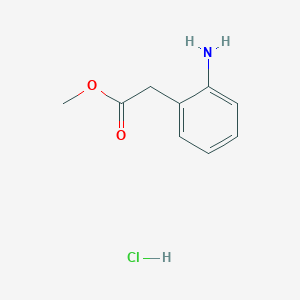

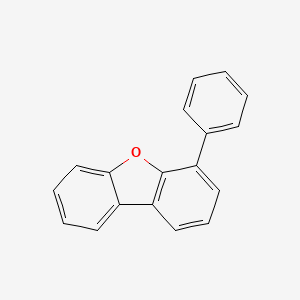

“N-methyl-1-(2-thiophen-2-ylphenyl)methanamine” is an organic compound that belongs to the class of phenylmethylamines . These are compounds containing a phenylmethylamine moiety, which consists of a phenyl group substituted by methanamine .

Molecular Structure Analysis

The molecular formula of “N-methyl-1-(2-thiophen-2-ylphenyl)methanamine” is C12H13NS. It has been used in research studies, for instance, in complex with Leukotriene A4 hydrolase .Applications De Recherche Scientifique

Biased Agonists in Antidepressant Research

A study by Sniecikowska et al. (2019) explored novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine as "biased agonists" of serotonin 5-HT1A receptors. These compounds showed potential as promising antidepressant drug candidates due to their high receptor affinity, selectivity, and favorable drug-like properties. The lead structure displayed potent antidepressant-like activity in preliminary in vivo studies, suggesting a new avenue in antidepressant therapy research (Sniecikowska et al., 2019).

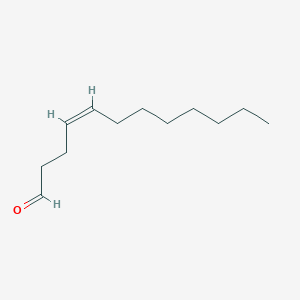

Luminescence Sensing and Pesticide Removal

Zhao et al. (2017) discussed the development of thiophene-based metal-organic frameworks (MOFs) using a thiophene-functionalized dicarboxylic acid. These MOFs showed promising results as luminescent sensory materials, highly selective and sensitive to environmental contaminants like Hg(II), Cu(II), Cr(VI), and salicylaldehyde. Additionally, their capacity for recyclable detection of these contaminants and efficiency in trapping pesticides from waste solutions highlights their potential in environmental monitoring and remediation (Zhao et al., 2017).

Chemotherapy Research

Mbugua et al. (2020) synthesized new palladium (Pd)II and platinum (Pt)II complexes from Schiff base ligands, including thiophene derivatives. These complexes exhibited potential as anticancer agents, demonstrating strong DNA-binding affinity and selective toxicity against various human cancerous cell lines. Their study suggests the viability of these complexes in developing new therapeutic options in cancer treatment (Mbugua et al., 2020).

Solar Cell Applications

In the field of renewable energy, Li et al. (2014) introduced electron-rich molecules based on thiophene cores for use in perovskite-based solar cell devices. They achieved high power conversion efficiencies, demonstrating the potential of thiophene-based materials in enhancing the performance of solar cells, offering an alternative to more expensive materials currently used (Li et al., 2014).

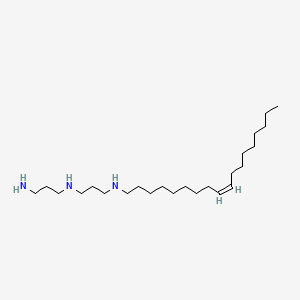

Antibacterial Drug Development

Fan et al. (2020) designed and synthesized phenylthiazole and phenylthiophene pyrimidindiamine derivatives with significant antibacterial activities. One of the compounds showed efficacy against E. coli and S. aureus and displayed a mechanism of action primarily involving the destruction of the bacterial cell membrane. This discovery is crucial in the ongoing battle against antibiotic-resistant bacteria (Fan et al., 2020).

Orientations Futures

Propriétés

IUPAC Name |

N-methyl-1-(2-thiophen-2-ylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NS/c1-13-9-10-5-2-3-6-11(10)12-7-4-8-14-12/h2-8,13H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRKJJEJYTBOUTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=CC=C1C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427632 | |

| Record name | N-Methyl-N-(2-thien-2-ylbenzyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-1-(2-thiophen-2-ylphenyl)methanamine | |

CAS RN |

852180-66-6 | |

| Record name | N-Methyl-N-(2-thien-2-ylbenzyl)amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0852180666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-N-(2-thien-2-ylbenzyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-METHYL-N-(2-THIEN-2-YLBENZYL)AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JXK7BCF78O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dibenzo[a,e]cyclooctene](/img/structure/B1599389.png)

![N-Cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoic acid](/img/structure/B1599392.png)